molecular formula C16H10F2N6O B2743240 1-(3-fluorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892769-08-3

1-(3-fluorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2743240
CAS No.: 892769-08-3
M. Wt: 340.294
InChI Key: MAWIJQFSYJDOSX-UHFFFAOYSA-N
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Description

1-(3-fluorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine (CAS Number: 892769-08-3) is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This hybrid molecule, with the molecular formula C₁₆H₁₀F₂N₆O and a molecular weight of 340.29 g/mol, ingeniously combines a 1,2,3-triazole core with a 1,2,4-oxadiazole substituent, both of which are privileged scaffolds known for their diverse biological profiles . The compound is characterized by dual fluorinated aryl groups—a 3-fluorophenyl moiety attached to the triazole ring and a 2-fluorophenyl group on the oxadiazole ring. This strategic fluorination can enhance the molecule's physicochemical properties, including its metabolic stability and membrane permeability, making it a valuable candidate for structure-activity relationship (SAR) studies . Research Applications and Biological Relevance This compound is a promising scaffold for investigating new therapeutic agents, particularly in oncology and infectious diseases. The 1,3,4-oxadiazole moiety is a well-established pharmacophore in anticancer research . Compounds featuring this scaffold have demonstrated potent cytotoxic effects by targeting critical enzymes and pathways involved in cancer cell proliferation, such as thymidylate synthase, topoisomerase II, telomerase, and histone deacetylases (HDAC) . Furthermore, the 1,2,4-triazole ring is extensively documented for its potent antibacterial properties against a range of Gram-positive and Gram-negative bacterial strains . The integration of these two powerful heterocycles into a single entity makes this compound an excellent tool for probing multimodal mechanisms of action and for developing novel hybrid agents to combat drug-resistant pathogens and cancer cells . Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

3-(3-fluorophenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F2N6O/c17-9-4-3-5-10(8-9)24-14(19)13(21-23-24)16-20-15(22-25-16)11-6-1-2-7-12(11)18/h1-8H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWIJQFSYJDOSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)F)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-fluorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a novel hybrid molecule that incorporates triazole and oxadiazole moieties. These structural motifs are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H12F2N6OC_{15}H_{12}F_2N_6O, with a molecular weight of 338.30 g/mol. The presence of fluorine atoms in the phenyl rings enhances its pharmacological profile by potentially increasing lipophilicity and bioavailability.

Anticancer Activity

Research indicates that compounds containing oxadiazole and triazole rings exhibit significant anticancer properties. For instance, derivatives of 1,3,4-oxadiazole have demonstrated cytotoxic effects against various cancer cell lines. In a study involving a series of oxadiazole derivatives, some compounds exhibited IC50 values as low as 92.4 µM against multiple cancer types, including colon adenocarcinoma and breast cancer cell lines .

The specific compound has been shown to inhibit cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells and interference with critical signaling pathways associated with tumor growth.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Compounds featuring the oxadiazole ring have been widely reported to possess antibacterial and antifungal activities. For example, derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The oxadiazole moiety is known to inhibit enzymes such as carbonic anhydrase and histone deacetylase (HDAC), which play crucial roles in cancer cell proliferation and survival .
  • Apoptosis Induction : The triazole component may facilitate the activation of apoptotic pathways in cancer cells through modulation of Bcl-2 family proteins .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • In Vitro Studies : A recent investigation reported that the compound exhibited significant cytotoxicity against human cervical carcinoma (HeLa) cells with an IC50 value indicating effective concentration levels for therapeutic applications .
  • Antibacterial Efficacy : In a comparative study on various oxadiazole derivatives, the compound demonstrated superior antibacterial activity against E. coli compared to standard antibiotics .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole and oxadiazole derivatives. For instance, derivatives similar to 1-(3-fluorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine have shown promising results in inhibiting cancer cell proliferation. In vitro assays have demonstrated significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8 .

Antimicrobial Properties

Compounds with similar structural features have also been investigated for their antimicrobial properties. The incorporation of fluorinated groups has been shown to enhance the antibacterial efficacy against resistant strains of bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Photonic Devices

The unique electronic properties of this compound make it suitable for applications in photonic devices. Its ability to absorb and emit light can be harnessed in the development of sensors and light-emitting diodes (LEDs). The fluorinated groups contribute to enhanced stability and efficiency in these applications .

Polymer Chemistry

In polymer science, incorporating this compound into polymer matrices can improve thermal stability and mechanical properties. Its use as a monomer or additive in polymer formulations is being explored to create high-performance materials for various industrial applications .

Study 1: Anticancer Efficacy

A recent study synthesized several triazole derivatives and evaluated their anticancer activities through MTT assays. The results indicated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against multiple cancer cell lines .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of fluorinated oxadiazoles. The study revealed that certain derivatives showed potent activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and interference with intracellular processes .

Chemical Reactions Analysis

Oxidation Reactions

The oxadiazole ring undergoes oxidation under strong oxidative conditions. For example:

  • Reagents : Hydrogen peroxide (H₂O₂) in acetic acid or m-chloroperbenzoic acid (mCPBA)

  • Conditions : 60–80°C for 4–6 hours

  • Outcome : Formation of oxadiazole N-oxide derivatives .

Reaction ComponentOxidizing AgentTemperature (°C)Time (Hours)Product Yield (%)
Oxadiazole ringH₂O₂/AcOH70578–82
Oxadiazole ringmCPBA60485–88

Reduction Reactions

The triazole amine group and oxadiazole ring participate in reduction:

  • Reagents : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C)

  • Conditions :

    • LiAlH₄: Reflux in THF for 3 hours

    • H₂/Pd-C: Room temperature, 1 atm pressure

  • Outcome :

    • Reduction of the oxadiazole to a diamino intermediate .

    • Dehalogenation of fluorine substituents under prolonged hydrogenation .

Nucleophilic Aromatic Substitution (SNAr)

Fluorine atoms on the phenyl rings are susceptible to nucleophilic displacement:

  • Reagents : Alkoxides (e.g., NaOMe), amines (e.g., NH₃), or thiols

  • Conditions : DMF, 100–120°C, 8–12 hours

  • Outcome : Replacement of fluorine with methoxy, amino, or thiol groups .

PositionNucleophileSolventTemperature (°C)Yield (%)
3-FluorophenylNH₃DMF11065
2-FluorophenylNaOMeDMF10072

Electrophilic Substitution

The triazole ring undergoes electrophilic attack at the 5-position:

  • Reagents : Bromine (Br₂) or nitric acid (HNO₃)

  • Conditions :

    • Bromination: CHCl₃, 0°C, 1 hour

    • Nitration: H₂SO₄/HNO₃, 50°C, 2 hours

  • Outcome : Bromo- or nitro-substituted triazoles .

Cycloaddition and Cyclization

The triazole moiety participates in [3+2] cycloadditions:

  • Reagents : Alkynes or nitriles under Cu(I) catalysis

  • Conditions : CuSO₄/NaAsc in H₂O/tert-BuOH, 60°C, 12 hours

  • Outcome : Formation of fused triazolo-oxadiazole systems .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

  • Reagents : Suzuki-Miyaura (aryl boronic acids), Stille (aryl stannanes)

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 6–8 hours

  • Outcome : Biaryl derivatives with modified electronic properties .

Coupling TypeAryl PartnerCatalystYield (%)
Suzuki-Miyaura4-MethoxyphenylPd(PPh₃)₄68
Stille3-ThienylPdCl₂(PPh₃)₂59

Acid/Base-Mediated Reactions

The amine group reacts with acids to form salts:

  • Reagents : HCl or H₂SO₄

  • Conditions : Ethanol, room temperature, 1 hour

  • Outcome : Water-soluble hydrochloride or sulfate salts .

Photochemical Reactions

UV irradiation induces C–F bond cleavage:

  • Conditions : 254 nm UV light, MeCN, 6 hours

  • Outcome : Defluorination and formation of phenolic byproducts .

Key Stability Considerations

  • Thermal Stability : Decomposes above 250°C via ring-opening of oxadiazole.

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes in strong acids/bases (e.g., HCl/NaOH > 2M) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Compound Name Molecular Formula Substituents (Triazole/Oxadiazole) Molecular Weight (g/mol) Key Properties/Applications
1-(3-Fluorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine (Target) C₁₆H₁₀F₂N₆O 3-Fluorophenyl (Triazole); 2-Fluorophenyl (Oxadiazole) 372.088 High polarity; potential kinase inhibitor
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine C₁₈H₁₃F₃N₆O 3-(Trifluoromethyl)phenyl (Triazole); 4-Methylphenyl (Oxadiazole) 386.337 Enhanced lipophilicity; CNS activity
4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine C₁₆H₁₁FN₆O Phenyl (Triazole); 4-Fluorophenyl (Oxadiazole) 346.303 Lower metabolic stability vs. target
1-(5-Chloro-2-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine C₁₇H₁₂ClF₂N₆O 5-Chloro-2-methylphenyl (Triazole); 2-Fluorophenyl (Oxadiazole) 370.77 Increased steric bulk; antimicrobial use
1-(4-Bromo-2-fluorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine C₁₆H₉BrF₂N₆O 4-Bromo-2-fluorophenyl (Triazole); 2-Fluorophenyl (Oxadiazole) 419.183 Halogenated analog; radiopharmaceutical potential

Key Observations:

Electron-Withdrawing Effects : The target compound’s 2-fluorophenyl group on the oxadiazole ring induces stronger electron withdrawal than the 4-methylphenyl group in , likely improving binding to electron-rich enzyme pockets.

Metabolic Stability: Compared to the non-fluorinated phenyl analog in , the target’s fluorinated aryl groups reduce susceptibility to cytochrome P450 oxidation.

Crystallographic Behavior : Fluorinated analogs (e.g., ) exhibit planar molecular conformations, which may enhance crystal packing and stability.

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm regiochemistry of triazole/oxadiazole rings and fluorine substitution patterns. For example, 19F^{19}\text{F} NMR distinguishes 2- vs. 3-fluorophenyl environments (δ ≈ -110 ppm for ortho-F vs. -115 ppm for meta-F) .
  • X-ray Crystallography : Resolves tautomeric ambiguities (e.g., triazole ring planarity) and dihedral angles between fluorophenyl groups and heterocyclic cores. and highlight planar triazole/oxadiazole systems with phenyl ring angles <5° .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C16_{16}H10_{10}F2_{2}N6_{6}O) with <2 ppm error .

Advanced: How do structural modifications (e.g., fluorophenyl positioning) influence biological activity?

Q. Methodological Answer :

  • Lipophilicity and Membrane Permeability : The 3-fluorophenyl group increases logP compared to non-fluorinated analogs, enhancing blood-brain barrier penetration (calculated logP = 2.8 vs. 2.2 for phenyl analog) .
  • Target Binding : Ortho-fluorine on the oxadiazole phenyl ring induces steric effects, potentially disrupting π-π stacking with hydrophobic enzyme pockets. Compare IC50_{50} values in kinase assays for 2-fluorophenyl vs. 4-fluorophenyl derivatives .
  • Metabolic Stability : Fluorine reduces CYP450-mediated oxidation. Use hepatic microsome assays to quantify half-life improvements (e.g., t1/2_{1/2} >120 min vs. 45 min for non-fluorinated analogs) .

Advanced: What strategies mitigate low solubility in aqueous buffers during in vitro assays?

Q. Methodological Answer :

  • Derivatization : Introduce polar groups (e.g., sulfonate or tertiary amines) at the triazole 5-amine position while retaining activity. demonstrates a 10-fold solubility increase in phosphate buffer (pH 7.4) after carboxylation .
  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤5% v/v) to maintain compound stability. Solubility data in (18.1 µg/mL in buffer) can guide formulation .
  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability. Monitor particle size (100–200 nm) via dynamic light scattering (DLS) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Q. Methodological Answer :

  • Assay Standardization : Control variables like ATP concentration in kinase assays (e.g., 10 µM vs. 100 µM may alter IC50_{50} by 3-fold) .
  • Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., triazole ring oxidation products) that may contribute to discrepancies between in vitro and in vivo results .
  • Structural Reanalysis : Re-examine crystallographic data (e.g., ) to confirm tautomeric forms. For example, 1,2,3-triazole vs. 1,2,4-triazole tautomers exhibit differing binding affinities .

Basic: What are the key stability concerns under experimental storage conditions?

Q. Methodological Answer :

  • Photodegradation : Fluorinated aromatics are prone to UV-induced cleavage. Store in amber vials at -20°C; monitor via HPLC for degradants (e.g., loss of oxadiazole ring integrity) .
  • Hydrolytic Stability : The 1,2,4-oxadiazole ring is susceptible to acidic hydrolysis. Use pH 7.4 buffers for long-term stability studies; half-life >72 hrs at 25°C indicates suitability for cell-based assays .

Advanced: What computational methods predict interaction mechanisms with biological targets?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3POZ) to model triazole/oxadiazole interactions with kinase ATP-binding pockets. Focus on hydrogen bonds with hinge regions (e.g., Glu95 in PKCθ) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess fluorophenyl group dynamics. RMSD <2 Å over 50 ns suggests stable binding .
  • QSAR Models : Corporate Hammett σ values for fluorine substituents to predict IC50_{50} trends (R2^2 >0.85 in kinase inhibition datasets) .

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